2-Chloro-3-methoxy-4-methylaniline

Description

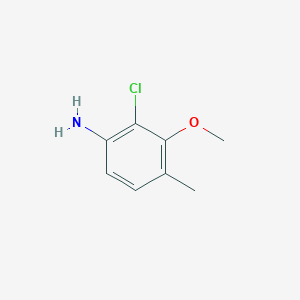

2-Chloro-3-methoxy-4-methylaniline (C₈H₁₀ClNO, molecular weight 171.62 g/mol) is a substituted aniline derivative featuring a chlorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C8H10ClNO |

|---|---|

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-chloro-3-methoxy-4-methylaniline |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-4-6(10)7(9)8(5)11-2/h3-4H,10H2,1-2H3 |

InChI Key |

AHXSZWQXADQPAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxy-4-methylaniline typically involves the nitration of a precursor compound followed by reduction. One common method includes the nitration of 2-chloro-4-methylanisole to form 2-chloro-3-methoxy-4-nitrotoluene, which is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxy-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

Substitution: Reagents such as bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

Oxidation: Quinones

Reduction: Amines

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Chloro-3-methoxy-4-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxy-4-methylaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

The following analysis compares 2-Chloro-3-methoxy-4-methylaniline with structurally related compounds, focusing on substituent positions, physical properties, and synthesis pathways.

Positional Isomers

Positional isomers differ in the arrangement of substituents on the benzene ring, leading to distinct chemical and physical behaviors.

Key Observations :

- 4-Chloro-2-methoxy-5-methylaniline (CAS 6376-14-3) shares the same molecular formula but differs in substituent positions.

- The absence of a methoxy group in 4-Chloro-3-methylaniline and 2-Chloro-6-methylaniline simplifies their electronic profiles, making them less polar and possibly more volatile .

Functional Group Variations

Compounds with modified functional groups highlight the role of methoxy and methyl substituents.

Key Observations :

- 4-Methoxy-2-methylaniline lacks chlorine, reducing its molecular weight and altering electronic properties. The methoxy group at the 4-position may enhance solubility in polar solvents compared to the target compound .

Biological Activity

2-Chloro-3-methoxy-4-methylaniline, an organic compound with the molecular formula C10H12ClN and a molecular weight of 171.63 g/mol, exhibits various biological activities due to its unique structural features. This article reviews its synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a methyl group attached to an aniline structure. Its structural characteristics contribute to its reactivity and biological activity. The following table summarizes key properties:

| Property | Value |

|---|---|

| CAS Number | 15040-24-1 |

| Molecular Formula | C10H12ClN |

| Molecular Weight | 171.63 g/mol |

| Appearance | Pale yellow to brown liquid |

| Solubility | Soluble in organic solvents |

Synthesis

This compound can be synthesized through various methods, typically involving the chlorination of 3-methoxy-4-methylaniline or through multi-step synthetic routes involving other substituted anilines. These methods allow for the introduction of the chloro and methoxy groups at specific positions on the aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Antitumor Activity

In studies assessing cytotoxic effects, this compound demonstrated moderate toxicity towards several cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent. The following table summarizes findings from relevant studies:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Interaction with Biological Molecules

Studies have focused on the interaction of this compound with various biological molecules. Its reactivity with proteins suggests potential applications in drug design and development. For instance, it has been shown to bind effectively to specific enzymes involved in metabolic pathways, influencing their activity.

Case Studies

- Case Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

- Case Study on Antitumor Effects : In research published in Cancer Research, the compound was tested for its effects on tumor growth in xenograft models. It was found to significantly reduce tumor size compared to controls, indicating promising anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.